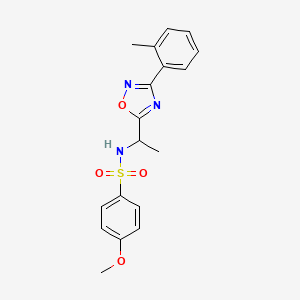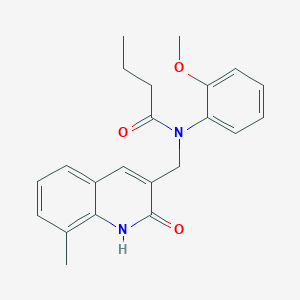
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, also known as HMQB, is a compound with potential applications in scientific research. It is a quinoline-based molecule that has been synthesized through a multistep process.
Mécanisme D'action
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide inhibits the activity of MAO-B by binding to its active site. MAO-B is responsible for the breakdown of dopamine and serotonin, and its inhibition leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels could have therapeutic implications for diseases such as Parkinson's and depression.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine and serotonin in the brain. This increase in neurotransmitter levels could have therapeutic implications for diseases such as Parkinson's and depression. Additionally, this compound has been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of MAO-B. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of neurodegenerative diseases, and its potential side effects. Additionally, research could be conducted on the development of analogs of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide involves a multistep process that includes the formation of the quinoline ring, the introduction of a hydroxyl group, and the coupling of the quinoline ring with a butyramide group. The final product is obtained through a reaction between the quinoline-butyramide intermediate and 2-methoxyphenylboronic acid.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of a protein called monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition could lead to an increase in the levels of these neurotransmitters, which could have therapeutic implications for diseases such as Parkinson's and depression.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-8-20(25)24(18-11-5-6-12-19(18)27-3)14-17-13-16-10-7-9-15(2)21(16)23-22(17)26/h5-7,9-13H,4,8,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPADQXDKJPDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

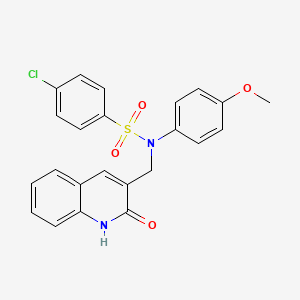


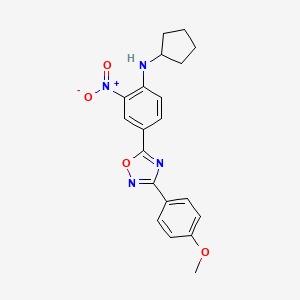
![3-methyl-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701567.png)
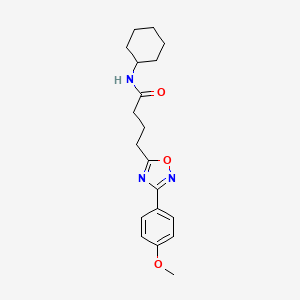
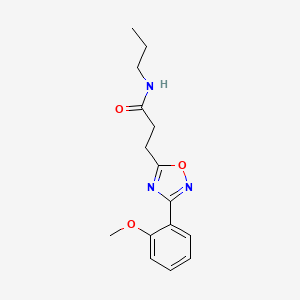
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7701590.png)
![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7701597.png)
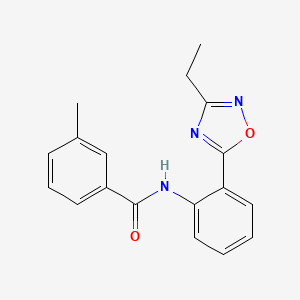

![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7701614.png)
